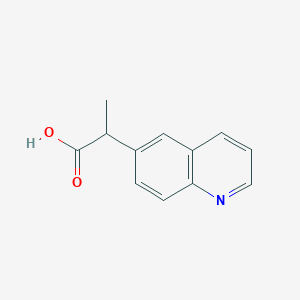

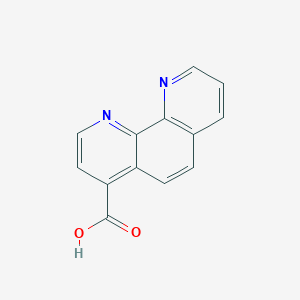

1,10-Phenanthroline-4-carboxylic acid

説明

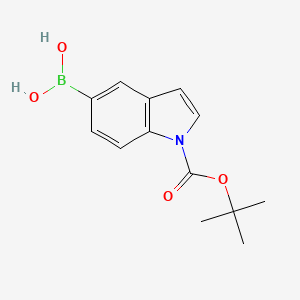

1,10-Phenanthroline-4-carboxylic acid (PCA) is an organic compound that belongs to the family of phenanthroline derivatives. It is a colorless solid that has a variety of applications in scientific research and laboratory experiments. PCA is used as a reagent for the synthesis of many organic compounds, and it is also used as a ligand for coordination chemistry. Furthermore, PCA has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

科学的研究の応用

Corrosion Inhibition

- Application Summary: 1,10-Phenanthroline (PHN) is used as an organic inhibitor to reduce corrosion of steel in acidic solution .

- Methods of Application: The inhibition ability of PHN was examined for carbon steel (C48) in a 1.0 M HCl environment by performing electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), mass loss, and thermometric/kinetic. Scanning electron microscopy (SEM) was used to examine the surface morphology of C48 immersed in 1.0 M HCl protected with the inhibitor .

- Results: Increasing the PHN concentration resulted in an improvement in corrosion inhibition efficiency. The maximum corrosion inhibition efficiency is about 90% at 328 K. PHN functions as a mixed-type inhibitor. The adsorption analysis reveals that the mechanism is due to physical–chemical adsorption, as predicted by the Frumkin, Temkin, Freundlich, and Langmuir isotherms .

Synthesis of Water-Soluble Ligands

- Application Summary: 1,10-Phenanthroline derivatives possessing carboxylic acid group can be obtained through the hydrolysis of ester or nitrile groups .

- Methods of Application: An alternative method of obtaining 1,10-Phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .

- Results: This synthesis leads to unexpected products. Moreover, Perkin condensation is applied to synthesize a vinyl (or styryl) analog of 1,10-Phenanthroline derivatives with phenol function .

Synthesis of Water-Soluble Ligands

- Application Summary: Water-soluble ligands based on a 1,10-phenanthroline core are relatively poorly studied compounds. Developing efficient and convenient syntheses of them would result in new interesting applications because of the importance of 1,10-phenanthrolines .

- Methods of Application: The manuscript describes novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .

- Results: This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

Direct C-H Functionalization

- Application Summary: A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides .

- Methods of Application: The metal-, light-, and catalyst-free Minisci-type reaction is cheap, operationally simple, and scalable .

- Results: The step efficiency toward dicarbamoylated phenanthroline targets can now be significantly improved .

Supramolecular Chemistry

Photocatalytic Activities

- Application Summary: Complexes based on 1,10-Phenanthroline-4-carboxylic acid possess photocatalytic activities for the degradation of organic dyes under visible light irradiation .

Synthesis of Organosulfur Compounds

- Application Summary: 1,10-Phenanthroline derivatives can be used to synthesize suitable organosulfur compounds with high added value .

- Methods of Application: The manuscript describes novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .

- Results: This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

Anti-Tumor Agents

- Application Summary: 1,10-Phenanthrolines have been investigated for a myriad of applications, including selective G-quadruplex ligands for anti-tumor agents .

Photocatalysis

特性

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthroline-4-carboxylic acid | |

CAS RN |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)